molecular formula C18H27NO6 B4001768 N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

Cat. No.: B4001768
M. Wt: 353.4 g/mol
InChI Key: OJMPQYAUCIPBSG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine; oxalic acid is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a phenoxy group, an amine group, and an oxalic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine typically involves multiple steps, including the formation of the phenoxy group, the introduction of the amine group, and the final coupling with oxalic acid. Common reagents used in these reactions may include alkyl halides, amines, and phenols, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and amine groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amine groups may play a role in binding to these targets, leading to various biological effects. The oxalic acid moiety may also contribute to the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-3-(4-methylphenoxy)propan-1-amine: Lacks the prop-2-enyl group.

    N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine: Without the oxalic acid moiety.

Uniqueness

N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine; oxalic acid is unique due to the presence of both the phenoxy and amine groups, along with the oxalic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-4-6-15-13-14(2)7-8-16(15)19-11-5-9-17-10-12-18-3;3-1(4)2(5)6/h4,7-8,13,17H,1,5-6,9-12H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMPQYAUCIPBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCNCCOC)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 2
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 3
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 4
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 5
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 6
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

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